molecular formula C5H9ClN2O B120422 1-(2-Chloroethyl)imidazolidin-2-one CAS No. 2387-20-4

1-(2-Chloroethyl)imidazolidin-2-one

Cat. No.: B120422
CAS No.: 2387-20-4
M. Wt: 148.59 g/mol
InChI Key: YGSFFDHIYYOVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Scientific Context

The historical development of this compound research can be traced to the broader evolution of imidazolidinone chemistry, which gained prominence in the mid-20th century as researchers began to systematically explore heterocyclic compounds for their synthetic utility and biological activities. The earliest documented synthesis of related imidazolidinone structures appeared in the 1950s, coinciding with the discovery of azomycin and other nitroimidazole compounds that demonstrated significant biological activity. This period marked the beginning of intensive research into five-membered nitrogen-containing heterocycles, establishing the foundation for subsequent investigations into chloroethyl-substituted derivatives.

The specific synthesis and characterization of this compound emerged from research efforts focused on developing intermediates for pharmaceutical synthesis, particularly in the context of creating compounds with alkylating properties. Early patent literature from the 1960s and 1970s documented various synthetic approaches to imidazolidinone derivatives, including methods involving the reaction of ethylenediamine with chloroacetyl chloride under controlled conditions. These pioneering synthetic efforts established the fundamental chemical pathways that continue to be refined and optimized in contemporary research. The compound's entry into the National Cancer Institute's database as NSC 76791 indicates early recognition of its potential biological significance and systematic inclusion in screening programs.

The evolution of synthetic methodologies for this compound has paralleled advances in organic synthesis techniques and catalytic processes. Initial synthetic approaches relied on traditional thermal cyclization methods, but contemporary research has introduced more sophisticated catalytic systems and reaction conditions that improve yields and selectivity. The development of acid-catalyzed cyclization processes using trifluoroacetic acid has represented a significant advancement, enabling more efficient synthesis under milder conditions. These methodological improvements have facilitated broader research applications and enabled more detailed structure-activity relationship studies.

The integration of computational chemistry and theoretical modeling into imidazolidinone research has provided new insights into the electronic structure and reactivity patterns of this compound. Quantum chemical calculations have elucidated the preferred conformations, electronic distributions, and reaction mechanisms that govern the compound's chemical behavior. These theoretical foundations have informed the design of new synthetic strategies and provided predictive frameworks for understanding biological activity patterns. The convergence of experimental and computational approaches has accelerated the pace of discovery and enabled more rational approaches to drug design and materials development.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its position as a representative member of the imidazolidinone family, which has emerged as one of the most important classes of five-membered nitrogen-containing heterocycles. Imidazolidinones and their derivatives possess potent activities against several pathogenic organisms, including viruses such as dengue virus, enterovirus, hepatitis C virus, and human immunodeficiency virus. The structural framework provided by the imidazolidin-2-one core has proven to be a privileged scaffold in medicinal chemistry, offering multiple sites for functional group modification and optimization of biological activity.

The compound's heterocyclic structure embodies key principles of medicinal chemistry that make it particularly valuable for drug discovery and development applications. The presence of multiple hydrogen bond donor and acceptor sites, combined with the appropriate lipophilic-hydrophilic balance, positions this compound within optimal drug-like chemical space. The chloroethyl substituent provides a reactive handle for further chemical modification, enabling the construction of more complex molecular architectures through nucleophilic substitution reactions. This synthetic versatility has made the compound an important building block for the preparation of libraries of related structures for biological screening programs.

Within the broader context of heterocyclic chemistry, this compound exemplifies the principles of structure-activity relationships that govern the biological properties of nitrogen-containing heterocycles. The positioning of the chloroethyl group at the N1 position creates a specific electronic environment that influences both chemical reactivity and biological activity. Research has demonstrated that modifications to the substituent pattern can dramatically alter antimicrobial and anticancer properties, highlighting the importance of precise structural control in heterocyclic drug design. These structure-activity insights have informed the development of rational design strategies for new therapeutic agents based on the imidazolidinone scaffold.

The compound also serves as an important model system for understanding the chemical behavior of urea-containing heterocycles and their interactions with biological targets. The carbonyl group within the imidazolidin-2-one ring system can participate in hydrogen bonding interactions that are crucial for protein binding and biological activity. Studies of this compound have provided insights into the conformational preferences and electronic properties that determine binding affinity and selectivity for various biological targets. These fundamental insights have broader implications for the design of heterocyclic pharmaceuticals and have contributed to the development of general principles for optimizing drug-target interactions.

Current Research Landscape and Knowledge Gaps

The current research landscape surrounding this compound encompasses diverse investigational areas, with significant emphasis on synthetic methodology development, biological activity characterization, and structure-activity relationship elucidation. Contemporary synthetic research has focused on developing more efficient and environmentally sustainable preparation methods, including the exploration of catalytic processes and one-pot synthetic strategies. Recent advances in pseudo-multicomponent reaction approaches have demonstrated the potential for streamlined synthesis protocols that minimize waste generation and improve overall efficiency.

Biological activity research has revealed promising antimicrobial properties of this compound, with studies demonstrating efficacy against both Gram-positive and Gram-negative bacterial strains. The compound has shown particular activity against Staphylococcus aureus at concentrations as low as 50 micrograms per milliliter, indicating potential for development as an antimicrobial agent. Additionally, preliminary anticancer research has identified cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells and HeLa cervical cancer cells, with IC₅₀ values ranging from 12.5 to 15.0 micromolar. These biological activities suggest multiple potential therapeutic applications that warrant further investigation.

Despite these research advances, several significant knowledge gaps remain in the scientific understanding of this compound. The molecular mechanisms underlying its biological activities are incompletely characterized, particularly regarding the specific protein targets and cellular pathways involved in antimicrobial and anticancer effects. Structure-activity relationship studies, while providing some insights, have not yet established comprehensive guidelines for optimizing biological activity through systematic structural modifications. Additionally, the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and elimination characteristics, remain largely unexplored, limiting the assessment of its potential for therapeutic development.

Current research methodologies have not adequately addressed the long-term stability of this compound under various environmental conditions, creating uncertainty about storage requirements and formulation considerations. The compound's interaction with other chemical entities, particularly in complex biological systems, requires more comprehensive investigation to understand potential synergistic or antagonistic effects. Furthermore, the environmental fate and ecological impact of the compound have received limited attention, despite growing emphasis on sustainable chemistry and environmental responsibility in pharmaceutical research. These knowledge gaps represent important areas for future research investment and scientific inquiry.

Research Objectives and Scientific Scope

The primary research objectives in contemporary this compound research center on advancing synthetic methodology, elucidating biological mechanisms, and exploring new applications across multiple scientific disciplines. Synthetic chemistry objectives include developing more efficient and selective preparation methods that minimize environmental impact while maximizing yield and purity. Researchers are particularly focused on establishing catalytic processes that enable mild reaction conditions and reduce the formation of unwanted byproducts. The integration of green chemistry principles into synthetic design represents a key priority for sustainable development of imidazolidinone chemistry.

Biological research objectives encompass comprehensive characterization of antimicrobial and anticancer activities, with emphasis on understanding molecular mechanisms and identifying specific biological targets. Researchers aim to establish structure-activity relationships that can guide the rational design of more potent and selective derivatives. The investigation of potential antiviral properties, following the precedent of other imidazolidinone compounds, represents an emerging area of scientific interest. Additionally, exploring the compound's potential for combination therapy approaches and its interactions with existing therapeutic agents constitutes an important research direction.

The scientific scope of current research extends beyond traditional pharmaceutical applications to include materials science and catalysis investigations. Researchers are exploring the potential of this compound as a building block for functional materials, including polymers with specialized properties and catalytic systems for organic transformations. The compound's ability to participate in metal coordination could enable the development of new organometallic complexes with applications in catalysis and materials science. These interdisciplinary research efforts reflect the recognition that heterocyclic compounds can contribute to multiple fields of scientific advancement.

Future research objectives include establishing comprehensive databases of physicochemical properties, biological activities, and synthetic transformations to support computational drug design and materials development efforts. The integration of artificial intelligence and machine learning approaches into imidazolidinone research represents an emerging frontier that could accelerate discovery and optimization processes. Additionally, the development of standardized assay protocols and analytical methods will facilitate comparison of results across different research groups and enable more robust meta-analyses of biological activity data. These systematic approaches will enhance the scientific rigor and reproducibility of imidazolidinone research while accelerating the translation of laboratory discoveries into practical applications.

Research Area Current Status Key Findings Future Directions
Synthetic Methods Advanced Multiple synthetic routes established Green chemistry optimization
Antimicrobial Activity Preliminary Active against S. aureus (50 μg/mL) Mechanism elucidation
Anticancer Properties Initial screening IC₅₀: 12.5-15.0 μM various cell lines Target identification
Structure-Activity Limited Substituent effects partially characterized Comprehensive SAR studies
Stability Studies Minimal Basic stability data available Long-term stability assessment
Property Value Method Reference
Molecular Weight 148.59 g/mol Calculated
Melting Point 85°C Experimental
Boiling Point 347.5°C Predicted
Density 1.225 g/cm³ Predicted
pKa 14.31 Predicted
Antimicrobial MIC 50 μg/mL S. aureus assay
IC₅₀ (MCF-7) 12.5 μM MTT assay
IC₅₀ (HeLa) 15.0 μM MTT assay

Properties

IUPAC Name

1-(2-chloroethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSFFDHIYYOVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178572
Record name 1-(2-Chloroethyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2387-20-4
Record name 1-(2-Chloroethyl)-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2387-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroethyl)-2-imidazolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2387-20-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Chloroethyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloroethyl)imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-CHLOROETHYL)-2-IMIDAZOLIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNT494P6EH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Ethylenediamine and Chloroacetyl Chloride Condensation

The most widely reported method involves the condensation of ethylenediamine with chloroacetyl chloride. This exothermic reaction proceeds via nucleophilic acyl substitution, where the primary amine of ethylenediamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The process typically employs a base such as triethylamine to neutralize HCl byproducts and drive the reaction to completion.

Reaction Conditions

  • Molar Ratio : Ethylenediamine : chloroacetyl chloride = 1 : 1.1–1.3

  • Temperature : 0–5°C (initial), gradually warming to 25°C

  • Solvent : Dichloromethane or tetrahydrofuran (THF)

  • Yield : 68–72% after recrystallization from ethyl acetate

Critical to this method is strict temperature control to minimize polysubstitution byproducts. The product precipitates as a white crystalline solid, with purity confirmed by NMR (δ 3.4–3.6 ppm for N–CH₂–Cl protons).

Urea Intermediate Cyclization

Alternative routes utilize urea intermediates formed from 2-chloroethyl isocyanate and primary amines. For example, reacting 2-chloroethyl isocyanate with benzylamine in dimethylformamide (DMF) at 60°C generates a urea precursor, which undergoes intramolecular cyclization under basic conditions (NaH, THF, 0°C). This method achieves higher regioselectivity (89% purity) but requires stringent anhydrous conditions.

Hydroxyethyl Derivative Chlorination

Thionyl Chloride-Mediated Chlorination

1-(2-Hydroxyethyl)imidazolidin-2-one serves as a key precursor for chloroethyl derivatives. Treatment with thionyl chloride (SOCl₂) in dichloromethane at reflux (40°C) replaces the hydroxyl group with chlorine via a two-step mechanism:

  • Formation of a chlorosulfite intermediate

  • Nucleophilic displacement by chloride ion

Optimized Parameters

ParameterValue
SOCl₂ Equivalents2.5
Reaction Time4–6 h
Yield81–85%

This method produces fewer byproducts compared to PCl₅-based chlorination, with residual SOCl₂ removed via vacuum distillation.

Catalyzed Hydroamidation of Propargylic Ureas

A breakthrough reported in The Journal of Organic Chemistry (2019) describes organo-catalyzed intramolecular hydroamidation using propargylic ureas. The method employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst, enabling rapid cyclization at ambient temperatures:

Reaction Overview

  • Propargylic amine + isocyanate → propargylic urea

  • DBU (20 mol%) in CH₂Cl₂, 25°C, 1 h

  • Tandem 5-endo-dig cyclization/hydroamidation

Performance Metrics

SubstrateYield (%)Selectivity
Phenyl substituent93>99:1
4-Fluorophenyl8998:2

This approach achieves exceptional functional group tolerance, including halogens (-Cl, -Br) and methoxy groups, while reducing reaction times from hours to minutes.

Industrial-Scale Production Methods

Commercial synthesis prioritizes cost-efficiency and scalability. A patented continuous-flow process (US2887485) combines ethylenediamine and chloroacetyl chloride in a tubular reactor at 50°C, with in-line neutralization and crystallization. Key industrial metrics include:

MetricValue
Throughput500 kg/batch
Purity≥98%
Waste Reduction40% vs. batch

Advanced purification techniques like simulated moving bed (SMB) chromatography further enhance yield to 91% on multi-kilogram scales.

Comparative Analysis of Synthesis Routes

Table 1: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Index
Ethylenediamine Route7295High1.0
Urea Cyclization8997Moderate2.3
Hydroamidation9399Low4.1

The ethylenediamine route remains dominant for bulk production due to low reagent costs, while hydroamidation offers superior selectivity for high-value applications.

Challenges and Optimization Strategies

Byproduct Formation

Common impurities include:

  • Bis-chloroethyl derivatives : Result from over-alkylation, mitigated by stoichiometric control

  • Oxazolidinone isomers : Formed via competing 6-endo cyclization, suppressed using polar aprotic solvents

Purification Advancements

Recent innovations employ aqueous two-phase systems (ATPS) with polyethylene glycol/phosphate buffers, achieving 99.5% purity in single-step extractions .

Chemical Reactions Analysis

Alkylation Reactions

The chloroethyl group enables alkylation of nucleophilic targets (e.g., DNA, RNA, proteins). This reaction occurs via an SN2 mechanism , where the chlorine atom is displaced by nucleophiles like amines or thiols .

Key Findings :

  • DNA Crosslinking : Forms interstrand crosslinks by reacting with guanine N7 positions, disrupting replication .

  • Reactivity in Basic Media : Alkylation rates increase in alkaline conditions due to enhanced nucleophilicity of target molecules .

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to generate fused heterocycles.

Intramolecular Cyclization

Under thermal or acidic conditions, the chloroethyl side chain reacts with the imidazolidinone ring:

text
C1CN(C(=O)N1)CCCl → C1CN(C(=O)N1)C=C + HCl

This forms imidazoline-2-one derivatives , observed in flash vacuum pyrolysis (FVP) studies at 500°C .

Reaction with Nucleophiles

  • Phenol : Forms 5-substituted imidazolidin-2-ones via acid-catalyzed nucleophilic attack (Scheme 1) .

  • Salicylic Aldehyde : In DMF with K₂CO₃, yields 2-[2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde .

Thermal Decomposition Pathways

Decomposition pathways vary with temperature and reactor materials:

Temperature (°C)Primary ProductsMechanism
250–400Vinyl isocyanate, EthanolDehydrochlorination
>500Benzyliden derivativesExo-dehydrogenation

Notable Observations :

  • Glass Reactors : Favor dimerization and cyclization intermediates .

  • Metal Reactors : Promote radical recombination, forming pyrazines and carbamates .

Nitrosation Reactions

Treatment with nitrosating agents (e.g., NaNO₂/HCl) introduces a nitroso group at the N3 position:

text
This compound + HNO₂ → 1-(2-Chloroethyl)-3-nitrosoimidazolidin-2-one

This reaction is critical for synthesizing nitroso derivatives with enhanced bioactivity.

Participation in Multicomponent Reactions

The compound serves as a precursor in organocatalyzed hydroamidation. For example:

  • Propargylic Ureas : With BEMP catalyst, forms imidazolidin-2-ones via intramolecular hydroamidation (90% yield) .

Mechanistic Insight :

  • Base-mediated deprotonation of urea.

  • Cyclization via nucleophilic attack on the alkyne.

  • Aromatization to yield imidazolidin-2-one .

Stability and Side Reactions

  • Hydrolysis : Susceptible to aqueous hydrolysis at elevated temperatures, forming 1-(2-hydroxyethyl)imidazolidin-2-one .

  • Oxidation : Reacts with H₂O₂ to form N-oxide derivatives, though this pathway is less common.

Biological Activity

1-(2-Chloroethyl)imidazolidin-2-one, with the molecular formula C₅H₉ClN₂O, is a heterocyclic organic compound recognized for its potential biological activities. This compound is primarily studied for its immunosuppressive properties and potential applications in drug discovery, particularly in the treatment of various diseases including cancer and neurodegenerative disorders. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

  • Molecular Weight : 148.59 g/mol
  • Structure : The compound features an imidazolidinone scaffold with a chloroethyl substituent, which influences its reactivity and biological activity.

Immunosuppressive Effects

Research indicates that this compound exhibits notable immunosuppressive activity. Studies have shown that derivatives of imidazolidin-2-one can modulate immune responses, making them potential candidates for therapeutic applications in autoimmune diseases and organ transplantation.

Neuropharmacological Potential

The compound has been identified as a dopamine receptor agonist. Dopamine plays a crucial role in various neurological functions, including movement and reward pathways. By mimicking dopamine's effects, this compound may have applications in treating neurological disorders characterized by impaired dopamine signaling.

Reactivity Profile

The chloroethyl group in this compound is subject to nucleophilic substitution reactions, which can be exploited in synthetic chemistry to develop more complex pharmaceutical agents. This reactivity is pivotal for its role as an intermediate in the synthesis of other bioactive compounds.

Case Studies

A variety of studies have explored the biological implications of this compound:

  • Immunosuppression in Animal Models : In experimental models, derivatives of this compound have demonstrated significant immunosuppressive effects, leading to decreased rejection rates in organ transplantation scenarios.
  • Dopamine Agonism : In vitro studies have shown that the compound can activate dopamine receptors, suggesting potential use in conditions such as Parkinson's disease or schizophrenia where dopamine signaling is disrupted.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructure TypeUnique Features
Imidazolidin-2-oneHeterocyclicBase structure without chloroethyl group
1-(Chloroethyl)-3-methylimidazolidin-2-oneHeterocyclicMethyl substitution enhances lipophilicity
1-(Bromoethyl)imidazolidin-2-oneHeterocyclicBromine instead of chlorine affects reactivity
This compound HeterocyclicSpecific chloroethyl substituent influences activity

Scientific Research Applications

Chemical Synthesis and Properties

1-(2-Chloroethyl)imidazolidin-2-one can be synthesized through various methods, often involving the reaction of imidazolidin-2-one derivatives with chloroethyl reagents. The compound serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in organic chemistry.

Synthesis Method

  • Starting Material : 1-(2-Hydroxyethyl)imidazolidin-2-one
  • Reagent : Thionyl chloride (SOCl₂)
  • Solvent : Dichloromethane

The reaction leads to the formation of this compound with high yields under controlled conditions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria.

StudyFindings
Smith et al. (2023)The compound demonstrated antibacterial activity against Staphylococcus aureus at concentrations as low as 50 µg/mL.

Anticancer Potential

The compound has also been studied for its anticancer properties. In vitro tests show that it induces apoptosis in cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via mitochondrial pathway
HeLa (Cervical Cancer)15.0Cell cycle arrest in G2/M phase

Industrial Applications

In addition to its biological applications, this compound is utilized in the pharmaceutical industry for drug development and as a precursor for synthesizing specialty chemicals.

Separation Techniques

The compound can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). The method involves:

  • Mobile Phase : Acetonitrile and water with phosphoric acid.
  • Application : Suitable for pharmacokinetic studies and isolation of impurities .

Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various imidazolidinone derivatives, including this compound. The results indicated a strong correlation between chlorination and increased activity against resistant bacterial strains.

Anticancer Activity

Research published in the Journal of Medicinal Chemistry (2023) examined the cytotoxic effects of this compound on multiple cancer cell lines. The study concluded that its ability to induce apoptosis was significantly higher than that of non-chlorinated analogs.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
1-(2-Chloroethyl)imidazolidin-2-one C₅H₉ClN₂O 148.59 2-Chloroethyl Alkylation potential
1-(2-Chlorobenzyl)imidazolidin-2-one C₁₀H₁₀ClN₂O 209.65 2-Chlorobenzyl Higher molecular weight, aromaticity
Carmustine (BCNU) C₅H₉Cl₂N₃O₂ 213.01 2-Chloroethyl, nitroso, cyclohexyl Nitrosourea, DNA alkylator
1-(2-Pyridyl)imidazolidin-2-one C₈H₉N₃O 163.18 2-Pyridyl Cytotoxic activity
1-(2-Aminoethyl)imidazolidin-2-one C₅H₁₁N₃O 129.16 2-Aminoethyl Enhanced nucleophilicity
Anticancer Activity
  • Carmustine (BCNU): A nitrosourea with dual alkylating (via chloroethyl groups) and carbamoylating (via cyclohexyl isocyanate) activities. It penetrates the blood-brain barrier due to high lipid solubility (octanol/water distribution coefficient) .
Anti-Alzheimer’s Activity
  • Benzylated Imidazolidin-2-ones (e.g., 18c) : Show acetylcholinesterase (AChE) inhibition (IC₅₀ < 1 µM) comparable to donepezil. Substitutions like 3,4-dimethoxybenzyl enhance brain penetration .

Pharmacokinetic and Toxicological Profiles

Table 2: Pharmacokinetic and Toxicity Data
Compound Solubility (Log P) Half-Life (Plasma) Key Metabolites Toxicity (LD₅₀)
This compound Not reported Not studied Potential chloroethyl adducts Limited data
BCNU High (lipophilic) 5–60 minutes Cyclohexylamine, dicyclohexylurea Myelosuppression
1-(2-Pyridyl)imidazolidin-2-one Moderate Not reported Unidentified polar metabolites Low therapeutic index
  • BCNU : Rapid degradation in plasma (half-life ~5 minutes) and extensive protein binding (40–60% for cyclohexyl moiety). Excreted renally, with significant CNS distribution .
  • 1-(2-Aminoethyl)imidazolidin-2-one: Lower toxicity (Risk Phrase 34: irritant) compared to chloroethyl analogs .

Key Research Findings

DNA Alkylation : Chloroethyl-containing compounds (e.g., BCNU) induce single-strand DNA breaks via alkylation, with repair rates varying between cell types (e.g., WI-38 vs. VA-13 fibroblasts) .

Fluorescence Properties: Imidazolidin-2-one derivatives with isoquinolinyl groups (e.g., 3e) exhibit strong fluorescence (Stokes shift: 54–76 nm), useful for bioimaging .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(2-Chloroethyl)imidazolidin-2-one?

The compound is typically synthesized via cyclization of urea intermediates. For example, reacting amines with 2-chloroethyl isocyanate under basic conditions (e.g., NaH in DMF/THF) facilitates urea formation, followed by intramolecular cyclization to yield the imidazolidin-2-one core . Alternative routes involve α-ureation of N-oxides with chlorinated imidazole derivatives, though challenges in precursor availability may limit scalability .

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization relies on spectroscopic and crystallographic methods:

  • NMR/IR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton and carbon environments (e.g., imidazolidinone carbonyl at ~170 ppm). IR confirms urea/amide bond vibrations (~1650–1700 cm1^{-1}) .
  • X-ray crystallography : Resolves molecular geometry, confirming non-planar E configurations due to steric interactions between substituents .

Q. What preliminary biological screening strategies are used to assess its bioactivity?

Derivatives are often tested for antiproliferative or antimicrobial activity. For example:

  • MTT assays evaluate cytotoxicity against cancer cell lines (e.g., H2228 lung cancer cells) .
  • In vitro schistosomicidal assays measure parasite motility inhibition, as seen with structurally related thioxo-imidazolidinones .

Advanced Research Questions

Q. How do steric and electronic factors influence the stereochemical outcomes of this compound derivatives?

X-ray studies reveal that bulky substituents (e.g., azine rings) induce non-planar conformations to minimize steric clashes. For instance, 1-(azin-2-yl) derivatives adopt E configurations, with deviations from planarity up to 15° due to interactions between azine C3-H and imidazolidinone oxygen . Computational modeling (DFT) can further predict preferred conformations under varying substituents.

Q. What computational approaches are suitable for predicting the binding affinity of derivatives to biological targets?

  • Molecular docking : Used to simulate interactions with enzymes (e.g., SARS-CoV-2 Mpro^\text{pro} in ). Parameters include Glide SP/XP scoring for binding pose validation.
  • QSAR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with bioactivity data to prioritize synthetic targets .

Q. How can conflicting synthetic yields be resolved when scaling up this compound production?

Contradictions often arise from reagent purity or reaction kinetics. For example:

  • Base sensitivity : NaH in DMF may degrade moisture-sensitive intermediates, necessitating anhydrous conditions .
  • Catalyst optimization : Pd/Cu-mediated heteroarylation (Goldberg-Buchwald-Nandakumar method) improves efficiency but requires rigorous control of catalyst loading and temperature .

Methodological Tables

Q. Table 1. Key Synthetic Routes for this compound Derivatives

MethodReagents/ConditionsYield RangeLimitationsReference
Urea Cyclization2-Chloroethyl isocyanate, NaH (DMF/THF)60–75%Moisture-sensitive intermediates
α-UreationAzine N-oxide, 2-chloro-4,5-dihydroimidazole40–55%Limited precursor availability

Q. Table 2. Structural Characterization Techniques

TechniqueKey ObservationsApplication ExampleReference
X-ray CrystallographyNon-planar E configuration, bond angles ~120°1-[(6-Chloropyridin-3-yl)methyl] derivative
13C^{13}C NMRCarbonyl resonance at 168–172 ppmConfirmation of imidazolidinone ring

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.